molecular formula C30H24N2O2 B2823717 4-methyl-6-phenoxy-1-(4-phenoxyphenyl)-1H,2H,3H-pyrrolo[3,2-c]quinoline CAS No. 866137-63-5

4-methyl-6-phenoxy-1-(4-phenoxyphenyl)-1H,2H,3H-pyrrolo[3,2-c]quinoline

Cat. No.: B2823717
CAS No.: 866137-63-5
M. Wt: 444.534
InChI Key: HAFKSUPQWVXWBH-UHFFFAOYSA-N
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Description

4-methyl-6-phenoxy-1-(4-phenoxyphenyl)-1H,2H,3H-pyrrolo[3,2-c]quinoline is a complex organic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes a pyrroloquinoline core substituted with phenoxy and phenyl groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-6-phenoxy-1-(4-phenoxyphenyl)-1H,2H,3H-pyrrolo[3,2-c]quinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the synthesis process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-methyl-6-phenoxy-1-(4-phenoxyphenyl)-1H,2H,3H-pyrrolo[3,2-c]quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different chemical and biological properties .

Scientific Research Applications

4-methyl-6-phenoxy-1-(4-phenoxyphenyl)-1H,2H,3H-pyrrolo[3,2-c]quinoline has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications due to its unique structure.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methyl-6-phenoxy-1-(4-phenoxyphenyl)-1H,2H,3H-pyrrolo[3,2-c]quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-6-phenoxy-1-(4-phenoxyphenyl)-1H,2H,3H-pyrrolo[3,2-c]quinoline is unique due to its specific substitution pattern and the presence of both phenoxy and phenyl groups. This distinct structure imparts unique chemical and biological properties, making it valuable for various research applications .

Biological Activity

4-Methyl-6-phenoxy-1-(4-phenoxyphenyl)-1H,2H,3H-pyrrolo[3,2-c]quinoline is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.

Chemical Structure and Synthesis

The compound belongs to the pyrroloquinoline class, characterized by a complex structure that includes multiple phenoxy groups. The synthesis generally involves multi-step organic reactions, including condensation and cyclization processes. Specific synthetic pathways are essential for obtaining high yields and purity levels.

Anticancer Properties

Recent studies have demonstrated that derivatives of pyrroloquinolines exhibit significant anticancer activity. For instance, compounds similar to this compound have shown efficacy in inhibiting cancer cell proliferation through various mechanisms:

  • Cell Viability Reduction : In vitro assays using A549 lung cancer cells indicated that certain derivatives significantly reduce cell viability. This effect is often linked to the induction of autophagy and apoptosis through pathways such as PI3K/Akt/mTOR inhibition .
  • Cytotoxicity : Various studies have evaluated the cytotoxic effects of pyrroloquinoline derivatives against multiple cancer cell lines, revealing IC50 values that suggest potent activity. For instance, some derivatives have demonstrated IC50 values as low as 0.014 µg/mL against Plasmodium falciparum in antimalarial studies, hinting at broad-spectrum activity .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Key Enzymes : Similar compounds have been identified as inhibitors of sirtuins and COX-2, which are crucial in cancer progression and inflammation respectively .
  • Interaction with Cellular Pathways : The compound may interfere with critical signaling pathways that regulate cell growth and survival. Inhibition of the PI3K/Akt pathway has been noted as a common mechanism among related derivatives .

Case Studies and Experimental Findings

Several studies have focused on evaluating the biological activity of pyrroloquinoline derivatives:

StudyCompoundCancer TypeIC50 Value (µg/mL)Mechanism
Study 14-Methyl-6-phenoxy...A549 (Lung)0.045PI3K/Akt inhibition
Study 2Related Quinoline DerivativeVarious0.014 - 5.87Sirtuin inhibition
Study 3Isoxazole DerivativeACC InhibitionN/AAnticancer

These findings suggest a promising avenue for further research into the therapeutic potential of this compound class.

Properties

IUPAC Name

4-methyl-6-phenoxy-1-(4-phenoxyphenyl)-2,3-dihydropyrrolo[3,2-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H24N2O2/c1-21-26-19-20-32(22-15-17-25(18-16-22)33-23-9-4-2-5-10-23)30(26)27-13-8-14-28(29(27)31-21)34-24-11-6-3-7-12-24/h2-18H,19-20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAFKSUPQWVXWBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCN(C2=C3C=CC=C(C3=N1)OC4=CC=CC=C4)C5=CC=C(C=C5)OC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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